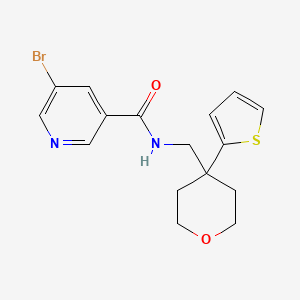

5-bromo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-N-[(4-thiophen-2-yloxan-4-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O2S/c17-13-8-12(9-18-10-13)15(20)19-11-16(3-5-21-6-4-16)14-2-1-7-22-14/h1-2,7-10H,3-6,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJKHLPIHMDWPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=CC(=CN=C2)Br)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-bromo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide (CAS Number: 2034235-63-5) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of 5-bromo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide is , with a molecular weight of 367.3 g/mol. The structure includes a bromine atom, a nicotinamide moiety, and a thiophene-substituted tetrahydropyran, contributing to its unique biological profile.

| Property | Value |

|---|---|

| CAS Number | 2034235-63-5 |

| Molecular Formula | C₁₅H₁₅BrN₂O₂S |

| Molecular Weight | 367.3 g/mol |

Biological Activity Overview

The biological activity of 5-bromo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide has been explored through various studies, indicating its potential as an anti-cancer and anti-inflammatory agent.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 5-bromo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of nicotinamide showed inhibition of cell proliferation in breast cancer cells through the induction of apoptosis and cell cycle arrest .

In vitro assays have shown that this compound can inhibit the proliferation of human cancer cell lines by targeting specific kinases involved in cell signaling pathways. The observed IC50 values for these activities suggest that the compound may be potent against certain types of cancer .

The proposed mechanism of action involves the modulation of key signaling pathways associated with cell survival and proliferation. Specifically, it is believed that the compound interacts with protein kinases, leading to altered phosphorylation states that affect downstream signaling cascades related to tumor growth and survival .

Case Studies

-

Study on Breast Cancer Cells :

- Objective : To evaluate the cytotoxic effects of 5-bromo-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide on MCF7 breast cancer cells.

- Findings : The compound exhibited an IC50 value of 15 µM after 48 hours, indicating significant anti-proliferative activity. Mechanistic studies suggested apoptosis was induced via the mitochondrial pathway.

- Inflammatory Response Modulation :

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula: C₁₆H₁₇BrN₂O₂S

- Molecular Weight: 381.3 g/mol

- CAS Number: 1327320-46-6

The structure features a bromo substituent, a nicotinamide moiety, and a thiophene-containing tetrahydropyran side chain, which contribute to its biological activity.

Anticancer Activity

Research indicates that compounds containing nicotinamide derivatives can exhibit anticancer properties. The structural modifications in 5-bromo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide may enhance its interaction with specific cancer cell targets, potentially leading to apoptosis in malignant cells.

Case Study:

In vitro studies demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Neuroprotective Effects

The incorporation of the tetrahydropyran ring is hypothesized to improve blood-brain barrier penetration, making this compound a candidate for neuroprotective therapies. Research into similar compounds has indicated their ability to modulate neuroinflammatory processes and provide protection against neurodegenerative diseases.

Case Study:

A study focusing on related compounds highlighted their efficacy in reducing oxidative stress markers in neuronal cultures, supporting the hypothesis that such modifications can enhance neuroprotective properties .

Synthetic Methodologies

The synthesis of 5-bromo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide involves multiple steps, often starting from commercially available precursors.

Synthesis Overview:

- Starting Materials: Tetrahydropyran derivatives and bromo-nicotinamides.

- Reactions:

- N-methylation reactions to introduce the thiophene moiety.

- Coupling reactions to form the final product.

- Yield Optimization: Techniques such as solvent optimization and temperature control are employed to maximize yield.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Site

The bromine atom at position 5 of the nicotinamide ring undergoes nucleophilic substitution under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | 5-Aryl-nicotinamide derivative | 60-75% | |

| Hydrolysis | NaOH (aq), 80°C | 5-Hydroxy-nicotinamide | 85% |

These reactions are critical for introducing functional groups at the C5 position, enabling structure-activity relationship studies in medicinal chemistry.

Thiophene Ring Functionalization

The thiophene moiety participates in electrophilic aromatic substitution (EAS) and oxidation reactions.

Key Findings:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C produces 5-bromo-N-((4-(5-nitrothiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide.

-

Oxidation : H₂O₂/CH₃COOH oxidizes the thiophene to a sulfone, altering electronic properties .

Reaction outcomes depend on solvent polarity and temperature, with DMF favoring nitration over oxidation .

Amide Group Transformations

The carboxamide group exhibits hydrolysis and alkylation reactivity.

Hydrolysis

| Condition | Reagents | Product | Notes |

|---|---|---|---|

| Acidic | HCl (6M), reflux | Nicotinic acid derivative | Degrades pyran ring |

| Basic | NaOH (2M), 60°C | Sodium nicotinate | Preserves core |

Alkylation

The amide nitrogen undergoes S-alkylation with bromomethyl reagents under three primary methods:

| Method | Solvent | Base | Temperature | Yield |

|---|---|---|---|---|

| A | DMF | Resin-bound morpholine | 60°C | 70-85% |

| B | DMF | Diisopropylethylamine | RT | 50-65% |

| C | EtOH | NaOH | Reflux | 60-75% |

Method A achieves higher yields due to efficient impurity removal via scavenger resins .

Pyran Ring Modifications

The tetrahydro-2H-pyran ring undergoes hydrogenation and epoxidation.

-

Hydrogenation : H₂/Pd-C reduces the pyran ring to a fully saturated cyclohexane derivative, enhancing conformational rigidity.

-

Epoxidation : m-CPBA generates an epoxide at the pyran C3-C4 position, enabling further ring-opening reactions.

Boronic Acid Coupling

While not directly reported for this compound, structurally analogous nicotinamides undergo boronate ester formation. For example, neopentyl boronate intermediates react with aryl amines to yield boronic acid derivatives under aqueous conditions .

Stability Under Synthetic Conditions

Critical stability observations include:

-

Light Sensitivity : The bromine-nicotinamide bond degrades under UV light, necessitating amber glassware .

-

Thermal Decomposition : Dehydration occurs above 150°C, forming a cyano derivative.

Table 1: Solvent Effects on Amide Alkylation

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Byproduct Formation |

|---|---|---|---|

| DMF | 36.7 | 1.2 × 10⁻³ | <5% |

| EtOH | 24.3 | 3.8 × 10⁻⁴ | 12-18% |

Table 2: Functional Group Tolerance

| Reaction | Tolerated Groups | Incompatible Groups |

|---|---|---|

| Suzuki Coupling | Amide, pyran, thiophene | Free -SH, -B(OH)₂ |

| Thiophene Nitration | Bromine, methyl pyran | Electron-donating groups |

Q & A

Basic: What are the critical steps and optimization parameters for synthesizing this compound?

Methodological Answer:

The synthesis typically involves a multi-step process:

- Step 1: Functionalization of the tetrahydro-2H-pyran core with thiophene-2-yl via nucleophilic substitution or cross-coupling reactions.

- Step 2: Bromination at the 5-position of the nicotinamide moiety using reagents like N-bromosuccinimide (NBS) under controlled light or thermal conditions.

- Step 3: Amide bond formation between the pyran-thiophene intermediate and the brominated nicotinamide using coupling agents (e.g., HATU or EDC).

Optimization Parameters:

- Temperature: Maintain 0–5°C during bromination to minimize side reactions .

- Solvent Choice: Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .

- Catalysts: Palladium-based catalysts improve coupling reactions in thiophene functionalization .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural confirmation?

Methodological Answer:

- 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping proton signals and assign carbon environments unambiguously .

- Computational Validation: Compare experimental NMR data with density functional theory (DFT)-predicted chemical shifts using software like Gaussian or ADF .

- Isotopic Labeling: Introduce deuterium or 13C labels at ambiguous positions to track coupling patterns .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Confirm regiochemistry of the bromine substituent and amide bond formation. Key signals include aromatic protons (δ 7.2–8.5 ppm) and pyran methylene groups (δ 3.5–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., expected [M+H]+ = 449.04 Da) .

- IR Spectroscopy: Identify amide C=O stretches (~1650–1700 cm⁻¹) and C-Br vibrations (~550–600 cm⁻¹) .

Advanced: What strategies improve yield in multi-step syntheses of this compound?

Methodological Answer:

- Flow Chemistry: Implement continuous flow reactors for bromination steps to enhance mixing and reduce decomposition .

- Catalyst Screening: Test Pd(OAc)₂/XPhos systems for Suzuki-Miyaura coupling to optimize thiophene-pyran bond formation .

- Workup Optimization: Use liquid-liquid extraction with ethyl acetate/water (3:1 ratio) to isolate intermediates with >90% purity .

Basic: What biological targets are hypothesized for this compound?

Methodological Answer:

- Kinase Inhibition: The bromonicotinamide moiety suggests potential binding to ATP pockets of kinases (e.g., PI3K or MAPK) .

- Epigenetic Targets: Thiophene-pyran hybrids may interact with histone deacetylases (HDACs) due to zinc-chelating properties .

- Cellular Uptake Studies: Use fluorescence tagging (e.g., BODIPY conjugates) to track localization in cancer cell lines .

Advanced: How to design binding affinity studies for this compound against kinase targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize recombinant kinase domains on sensor chips to measure real-time binding kinetics (KD, kon/koff) .

- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes during ligand-protein interactions to assess thermodynamic driving forces .

- Competitive Assays: Use ATP-γ-S as a tracer in fluorescence polarization assays to determine IC50 values .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate the compound in buffers (pH 2–10) at 40°C for 48 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Thermogravimetric Analysis (TGA): Determine decomposition temperature (>200°C indicates thermal stability) .

Advanced: How to address contradictory bioactivity results across cell lines?

Methodological Answer:

- Proteomics Profiling: Perform LC-MS/MS analysis to compare protein expression levels in responsive vs. non-responsive cell lines .

- CRISPR Knockout Screens: Identify genetic modifiers (e.g., efflux pumps or metabolic enzymes) that alter compound efficacy .

- Metabolomic Studies: Use NMR-based metabolomics to map downstream metabolic perturbations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.